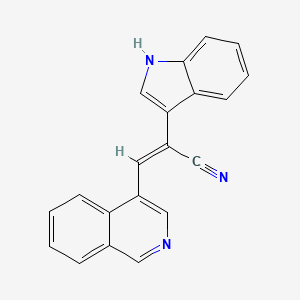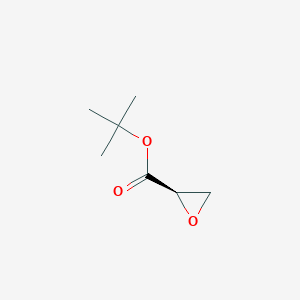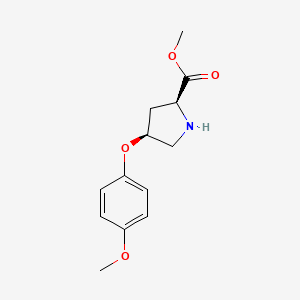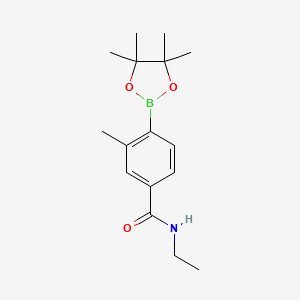
3,3-Diethoxypropanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxypropanimidamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O2. It is a derivative of propanimidamide, featuring two ethoxy groups attached to the third carbon atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxypropanimidamide hydrochloride typically involves the reaction of 3,3-diethoxypropionitrile with ammonia in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Material: 3,3-diethoxypropionitrile.
Reagent: Ammonia.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethoxypropanimidamide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3,3-diethoxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 3,3-diethoxypropanoic acid.
Substitution: Various substituted propanimidamides.
Oxidation: Oxo derivatives of 3,3-diethoxypropanimidamide.
Aplicaciones Científicas De Investigación
3,3-Diethoxypropanimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxypropanimidamide hydrochloride involves its interaction with nucleophiles and electrophiles. The ethoxy groups can be displaced by nucleophiles, leading to the formation of new compounds. Additionally, its imidamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethoxypropanimidamide hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.
3,3-Diethoxypropanoic acid: The hydrolyzed form of 3,3-Diethoxypropanimidamide hydrochloride.
3,3-Diethoxypropionitrile: The precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two ethoxy groups, which provide distinct chemical properties compared to its analogs. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C7H17ClN2O2 |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
3,3-diethoxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-3-10-7(11-4-2)5-6(8)9;/h7H,3-5H2,1-2H3,(H3,8,9);1H |
Clave InChI |
GZZSVLBJADMDGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=N)N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)

![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)


![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)



![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
